

Unveiling the Spectroscopic Signature of Magnolignan I: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnolignan I*

Cat. No.: *B15558609*

[Get Quote](#)

For Immediate Release

Shanghai, China – December 4, 2025 – For researchers and professionals in the fields of natural product chemistry and drug development, a comprehensive technical guide on the spectroscopic data of **Magnolignan I** has been compiled. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this lignan, isolated from *Magnolia officinalis*.

Magnolignan I is a dilignan whose structure has been elucidated through detailed spectroscopic analysis. This guide presents its characteristic data in a clear, tabular format to facilitate its identification and further research.

Spectroscopic Data of Magnolignan I

The following tables summarize the key spectroscopic data obtained for **Magnolignan I**.

Table 1: NMR Spectroscopic Data for Magnolignan I (Solvent: CDCl₃)

¹ H NMR (500 MHz)	¹³ C NMR (125 MHz)
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
7.14 (1H, d, J=1.9 Hz)	154.1 (s)
7.11 (1H, d, J=1.9 Hz)	151.8 (s)
7.02 (1H, dd, J=8.2, 1.9 Hz)	149.3 (s)
6.98 (1H, dd, J=8.2, 1.9 Hz)	145.5 (s)
6.90 (1H, d, J=8.2 Hz)	137.9 (s)
6.87 (1H, d, J=8.2 Hz)	137.5 (s)
5.98 (1H, m)	133.0 (s)
5.96 (2H, s)	132.1 (s)
5.12 (1H, dd, J=17.0, 1.6 Hz)	122.2 (d)
5.10 (1H, dd, J=10.2, 1.6 Hz)	121.5 (d)
5.09 (1H, dd, J=17.0, 1.6 Hz)	116.0 (t)
5.07 (1H, dd, J=10.2, 1.6 Hz)	115.8 (t)
4.90 (1H, d, J=4.1 Hz)	114.7 (d)
4.19 (1H, m)	114.4 (d)
3.88 (3H, s)	109.5 (d)
3.87 (3H, s)	108.6 (d)
3.40 (2H, d, J=6.7 Hz)	101.1 (t)
3.34 (2H, d, J=6.7 Hz)	87.8 (d)
2.60 (1H, m)	72.9 (d)
56.1 (q)	
56.0 (q)	
40.0 (t)	

39.7 (t)

35.5 (d)

Table 2: IR and MS Spectroscopic Data for Magnolignan

Spectroscopic Technique	Data
IR (KBr) ν_{\max} cm^{-1}	3400 (br), 1635, 1610, 1510, 1460, 1270, 1230, 1150, 1030, 915
High-Resolution Mass Spectrometry (HR-MS)	m/z 562.2618 (M^+ , Calculated for $C_{36}H_{38}O_6$: 562.2617)

Experimental Protocols

The acquisition of the spectroscopic data followed standardized laboratory procedures.

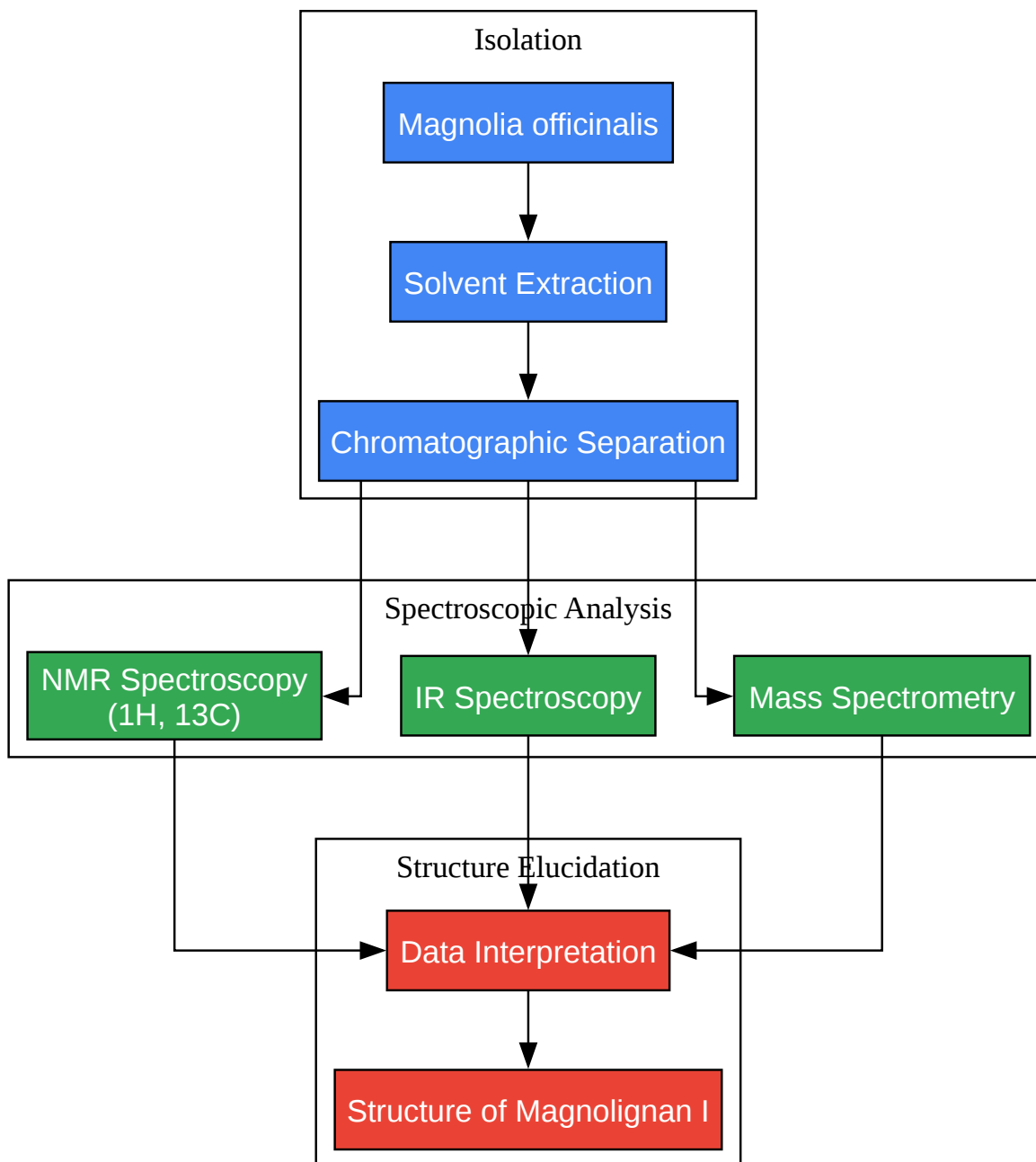
NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a JEOL JNM-GX 500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon-13. The sample was dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) was used as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Hitachi 270-30 spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet. The absorption bands are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS): High-resolution mass spectrometry was performed on a JEOL JMS-DX 303HF mass spectrometer. The data is presented as the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis of Magnolignan I

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Magnolignan I**.



[Click to download full resolution via product page](#)

Workflow for the spectroscopic analysis of **Magnolignan I**.

This technical guide provides foundational data for **Magnolignan I**, which is essential for quality control, further structural modification, and exploration of its biological activities. The

detailed experimental protocols ensure that researchers can replicate and build upon these findings.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Magnolignan I: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558609#spectroscopic-data-of-magnolignan-i-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com